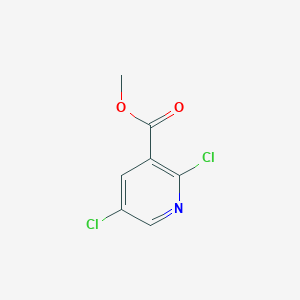

Methyl 2,5-dichloronicotinate

Descripción

Nomenclature and Chemical Identity in Scholarly Contexts

In academic and commercial literature, Methyl 2,5-dichloronicotinate is identified by several systematic and common names. Its IUPAC name is methyl 2,5-dichloropyridine-3-carboxylate. smolecule.com Commonly used synonyms include 2,5-Dichloronicotinic acid methyl ester and 2,5-Dichloropyridine-3-carboxylic acid methyl ester. chemimpex.comtcichemicals.com

The compound is registered under the CAS Number 67754-03-4. chemimpex.com Its molecular formula is C₇H₅Cl₂NO₂, corresponding to a molecular weight of approximately 206.02 g/mol . chemimpex.com The structure features a pyridine (B92270) ring substituted with two chlorine atoms at the 2 and 5 positions and a methyl ester group at the 3 position. This arrangement of electron-withdrawing groups significantly influences the molecule's reactivity.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | methyl 2,5-dichloropyridine-3-carboxylate smolecule.com |

| Synonyms | 2,5-Dichloronicotinic acid methyl ester, Methyl 2,5-dichloropyridine-3-carboxylate chemimpex.comtcichemicals.com |

| CAS Number | 67754-03-4 chemimpex.com |

| Molecular Formula | C₇H₅Cl₂NO₂ chemimpex.com |

| Molecular Weight | 206.02 g/mol chemimpex.com |

| InChI Key | CNPFXYWTMBTSSI-UHFFFAOYSA-N sigmaaldrich.com |

Historical Context and Early Research Directions

Significance and Broad Applications in Scientific Disciplines

This compound is a versatile chemical intermediate with significant applications in pharmaceuticals, agrochemicals, and material science. chemimpex.com Its dichlorinated structure provides multiple reactive sites, allowing for selective chemical modifications and the construction of complex molecular architectures. chemimpex.comatomfair.com

Role as a Building Block in Chemical Synthesis

This compound serves as a fundamental building block in organic synthesis. cymitquimica.comtcichemicals.com The chlorine atoms on the pyridine ring are susceptible to nucleophilic substitution reactions, and the ester group can be hydrolyzed or converted to other functional groups. This reactivity allows for the introduction of various substituents and the construction of diverse heterocyclic compounds. For example, it is used as a precursor in the synthesis of more complex molecules for various research and industrial purposes. Its utility as a starting material is highlighted by its commercial availability from numerous chemical suppliers who categorize it under "Building Blocks" for chemical synthesis. cymitquimica.comtcichemicals.com

Relevance in Pharmaceutical Research

In the pharmaceutical sector, this compound is a key intermediate in the discovery of new drugs, particularly in the development of treatments for cancer and inflammatory diseases. chemimpex.com It is utilized in the synthesis of biologically active molecules, including kinase inhibitors. chemimpex.com Kinase inhibitors are a major class of targeted cancer therapies, and the pyridine scaffold is a common feature in many of these drugs. nih.gov For instance, derivatives of dichloronicotinic acid have been used in the synthesis of compounds targeting protein kinases. The lipophilicity conferred by the ester group can also be advantageous in certain drug delivery systems.

Contributions to Agrochemical Development

This compound is an important intermediate in the synthesis of modern agrochemicals, including herbicides and fungicides. chemimpex.comxinchem.com Its derivatives are leveraged for their pesticidal activity, which is often attributed to their bioavailability and metabolic stability. Research in this area focuses on creating new active ingredients that are effective against specific pests while minimizing environmental impact. chemimpex.com The compound is a precursor for a variety of agrochemical products, contributing to the development of effective crop protection solutions. chemimpex.com

Exploration in Material Science Research

The application of this compound extends to material science, where it can be incorporated into polymers to enhance their properties. chemimpex.com The introduction of the dichloropyridine moiety can improve the durability and resistance to degradation of advanced materials. chemimpex.com Pyridine-containing polymers are of interest for a range of applications, including the development of conductive polymers and materials for high-temperature applications. smolecule.comcymitquimica.com While specific examples of polymers derived directly from this compound are not extensively documented in readily available literature, the use of related pyridine dicarboxylic acids in the synthesis of high-performance polymers like polybenzimidazoles suggests the potential utility of this compound in creating novel functional materials. smolecule.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

methyl 2,5-dichloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c1-12-7(11)5-2-4(8)3-10-6(5)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNPFXYWTMBTSSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377400 | |

| Record name | methyl 2,5-dichloronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67754-03-4 | |

| Record name | methyl 2,5-dichloronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,5-Dichloronicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for Methyl 2,5 Dichloronicotinate

Esterification Techniques for Nicotinic Acid Derivatives

The conversion of a carboxylic acid to an ester, known as esterification, is a fundamental transformation in organic synthesis. For nicotinic acid and its derivatives, several methods have been employed, ranging from classical acid-catalyzed reactions to more modern and milder protocols.

Classical Esterification Approaches

The most traditional method for esterification is the Fischer-Speier esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. This equilibrium-driven process typically requires an excess of the alcohol or the removal of water to drive the reaction to completion.

In a typical procedure for the synthesis of a nicotinate (B505614) ester, the corresponding nicotinic acid is refluxed with an alcohol, such as methanol (B129727) or ethanol, in the presence of a catalytic amount of a strong acid like sulfuric acid. The reaction mixture is then neutralized, and the desired ester is extracted. While widely applicable, this method can be harsh and may not be suitable for sensitive substrates.

Another classical approach involves the conversion of the carboxylic acid to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂). The resulting nicotinoyl chloride can then be reacted with an alcohol to form the ester. This two-step process is often more efficient than direct Fischer esterification, particularly for less reactive alcohols. For instance, 2-chloronicotinic acid can be converted to 2-chloronicotinoyl chloride, which then reacts with methanol to yield the corresponding methyl ester.

| Precursor | Reagents | Conditions | Product | Yield (%) |

| Nicotinic Acid | Methanol, Sulfuric Acid | Reflux | Methyl nicotinate | Not specified |

| 2-Chloronicotinic Acid | 1. Thionyl Chloride, DMF2. Methanol, Triethylamine | 1. 40°C2. Room Temp | Methyl 2-chloronicotinate | Not specified |

This table presents generalized conditions for classical esterification approaches for nicotinic acid derivatives.

Catalytic Esterification Methods

To overcome the limitations of classical methods, various catalytic systems have been developed to promote the esterification of nicotinic acid derivatives under milder conditions.

Brønsted acids other than sulfuric acid can also effectively catalyze the esterification of carboxylic acids. Anhydrous hydrogen chloride (HCl) gas dissolved in an alcohol is a common reagent for this purpose. The in situ generation of the acid catalyst in the alcoholic solvent provides a convenient and potent system for esterification. Boron trifluoride (BF₃), often used as its methanol complex (BF₃·MeOH), is another effective Lewis acid that functions as a Brønsted acid catalyst in the presence of an alcohol, facilitating esterification under relatively mild conditions. These catalysts activate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.

| Catalyst | Reactants | Conditions | Product |

| HCl | 2,5-Dichloronicotinic Acid, Methanol | Not specified | Methyl 2,5-dichloronicotinate |

| BF₃/Methanol | 2,5-Dichloronicotinic Acid, Methanol | Not specified | This compound |

This table illustrates the application of Brønsted acid catalysts for the esterification of 2,5-dichloronicotinic acid.

In recent years, organocatalysis has emerged as a powerful tool in organic synthesis. 1,4-Diazabicyclo[2.2.2]octane (DABCO) is a versatile amine-based organocatalyst that has been shown to be effective in various reactions, including transesterification. While direct DABCO-catalyzed esterification of nicotinic acids is less commonly reported, its utility in related transformations suggests its potential. DABCO can act as a nucleophilic catalyst, activating the carboxylic acid or promoting the nucleophilicity of the alcohol.

Modern Synthetic Protocols (e.g., Diazomethane)

For sensitive substrates or when extremely mild reaction conditions are required, modern reagents like diazomethane (B1218177) (CH₂N₂) offer an efficient method for the synthesis of methyl esters. Diazomethane reacts rapidly and cleanly with carboxylic acids at room temperature to produce the corresponding methyl ester and nitrogen gas as the only byproduct. The reaction is generally quantitative and avoids the use of harsh acids or high temperatures. However, diazomethane is a toxic and explosive gas, requiring careful handling and specialized equipment.

| Reagent | Substrate | Conditions | Product | Yield |

| Diazomethane (CH₂N₂) | 2,5-Dichloronicotinic Acid | Room Temperature | This compound | High (typically) |

This table outlines the use of diazomethane for the methylation of 2,5-dichloronicotinic acid.

Regioselective Synthesis of Dichloronicotinates

The synthesis of this compound presents a challenge in achieving the correct regiochemistry of the two chlorine atoms on the pyridine (B92270) ring. Direct chlorination of nicotinic acid or its methyl ester often leads to a mixture of isomers. Therefore, regioselective methods are crucial for the efficient synthesis of the desired 2,5-dichloro isomer.

One effective strategy involves starting with a pre-functionalized pyridine ring that directs the chlorination to the desired positions. For example, the synthesis can begin with a substituted pyridine that already contains a group at a specific position, which then influences the position of subsequent chlorination reactions.

A common precursor for the synthesis of 2,5-dichloronicotinic acid is 2,5-dichloro-3-cyanopyridine. The hydrolysis of the cyano group to a carboxylic acid provides the desired dichlorinated nicotinic acid, which can then be esterified as described in the previous sections. The synthesis of 2,5-dichloro-3-cyanopyridine itself relies on regioselective chlorination strategies of pyridine derivatives.

Another approach involves the Sandmeyer reaction, a versatile method for introducing a variety of substituents, including chlorine, onto an aromatic ring via a diazonium salt intermediate. Starting from an appropriately substituted aminopyridine, diazotization followed by treatment with a copper(I) chloride source can lead to the regioselective introduction of a chlorine atom. By carefully choosing the starting aminopyridine, the desired 2,5-dichloro substitution pattern can be achieved.

Further synthetic strategies may involve the construction of the dichlorinated pyridine ring from acyclic precursors, allowing for the precise placement of substituents during the cyclization process. These methods offer a high degree of control over the final product's regiochemistry.

| Starting Material | Key Transformation | Product |

| Substituted Pyridine | Regioselective Chlorination | 2,5-Dichloropyridine (B42133) derivative |

| Aminopyridine derivative | Sandmeyer Reaction | Chlorinated Pyridine derivative |

| Acyclic Precursors | Ring Cyclization | Dichlorinated Pyridine derivative |

This table summarizes general strategies for the regioselective synthesis of dichlorinated pyridine derivatives.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a key reaction for modifying this compound. wikipedia.org This reaction class involves the displacement of a leaving group, in this case, a chloride atom, on the aromatic pyridine ring by a nucleophile. wikipedia.org The pyridine ring, particularly with electron-withdrawing substituents like the methyl ester and chloro groups, is rendered electron-deficient and thus activated for attack by nucleophiles. masterorganicchemistry.comyoutube.com

The SNAr reaction generally proceeds via a two-step addition-elimination mechanism. libretexts.orgyoutube.com First, the nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.comlibretexts.org In the second, typically faster step, the leaving group is expelled, restoring the aromaticity of the ring to yield the substituted product. masterorganicchemistry.comyoutube.com The presence of electron-withdrawing groups ortho and para to the leaving group stabilizes the negatively charged intermediate, facilitating the reaction. masterorganicchemistry.comlibretexts.org

The reaction of substituted nicotinates with phenols can be significantly accelerated using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a nucleophilic catalyst. researchgate.net While specific studies on this compound are not prevalent, extensive research on the closely related isomer, Methyl 2,6-dichloronicotinate, demonstrates that DABCO is highly effective in promoting regioselective substitution. researchgate.net DABCO functions as a nucleophilic catalyst, activating the substrate towards substitution. nih.gov This catalysis offers advantages such as high yields and simplified reaction procedures. researchgate.net

In a typical DABCO-catalyzed reaction with a phenol, the substitution occurs selectively. For the analogous 2,6-dichloro isomer, the reaction with various phenols exclusively affords the 6-substituted aryloxy products in high yields, demonstrating the catalyst's ability to control regioselectivity. researchgate.net

Table 1: Representative DABCO-Catalyzed SNAr Reaction with Phenols (on Methyl 2,6-Dichloronicotinate)

| Entry | Phenol | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenol | Methyl 2-chloro-6-phenoxynicotinate | 95 |

| 2 | 4-Methoxyphenol | Methyl 2-chloro-6-(4-methoxyphenoxy)nicotinate | 98 |

| 3 | 4-Chlorophenol | Methyl 2-chloro-6-(4-chlorophenoxy)nicotinate | 92 |

Data adapted from studies on the 2,6-dichloro isomer, illustrating the principle of DABCO catalysis. researchgate.net

The regioselectivity of SNAr reactions on di-substituted pyridines can be influenced by the choice of base. researchgate.net The base's role is often to deprotonate the incoming nucleophile, enhancing its nucleophilicity. However, the nature of the base (e.g., its strength, steric bulk, and counter-ion) can dictate which of the two chlorine atoms is preferentially substituted. For instance, the use of different bases in reactions with aminopyridines has been reported as a useful strategy for achieving desired regiochemical outcomes. researchgate.net

In the case of this compound, the two chlorine atoms are in electronically distinct environments. The C2-chloro group is ortho to the electron-withdrawing ester group and para to the ring nitrogen, making it highly activated towards nucleophilic attack. The C5-chloro group is meta to the ester, and its activation is less pronounced. A strong base might favor the kinetically preferred product (substitution at C2), while other conditions could potentially allow for substitution at the C5 position.

Advanced Synthetic Transformations Involving this compound

This compound serves as a valuable building block for the synthesis of more complex, biologically active molecules. chemimpex.com Its two reactive chloro-substituents can be sequentially or selectively replaced, allowing for the introduction of diverse functionalities. This makes it a key intermediate in the development of novel compounds in medicinal chemistry and agrochemistry. chemimpex.com

For example, it is utilized in the synthesis of potential anti-inflammatory and anti-cancer agents. chemimpex.com The pyridine core is a common scaffold in drug discovery, and the substitution pattern offered by this compound provides a route to novel derivatives. Similarly, in agrochemical research, it is an intermediate for pesticides, where the specific arrangement of substituents is crucial for targeting pests while minimizing environmental impact. chemimpex.com The sequential displacement of the chlorine atoms with different nucleophiles (e.g., an amine followed by an alcohol) is a powerful strategy to build molecular complexity from this relatively simple starting material.

Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. This reaction typically involves the cross-coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base.

Palladium-Catalyzed Cross-Coupling

The dichlorinated nature of this compound presents an opportunity for selective palladium-catalyzed cross-coupling reactions. The differential reactivity of the chlorine atoms at the C2 and C5 positions of the pyridine ring can be exploited to achieve mono- or di-substituted products. The chlorine atom at the C2 position is generally more susceptible to nucleophilic substitution and oxidative addition to a palladium(0) catalyst due to the electron-withdrawing effect of the adjacent nitrogen atom. However, the regioselectivity of the coupling can be influenced by the choice of catalyst, ligands, and reaction conditions.

For instance, in related dichloroheteroaromatic systems, the use of specific phosphine (B1218219) ligands can direct the coupling to a less reactive position. While specific studies on this compound are not abundant in the reviewed literature, research on analogous compounds like 2,5-dichloropyridine demonstrates that selective C5-arylation can be achieved under certain ligand-free "Jeffery" conditions, which are thought to involve palladium nanoparticles. The choice of the palladium precursor (e.g., Pd(OAc)₂, PdCl₂) and the base (e.g., K₂CO₃, Cs₂CO₃) are also critical parameters that modulate the catalytic activity and selectivity of the cross-coupling reaction.

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Key Observation on Related Dichloroarenes |

|---|---|---|---|---|---|

| Pd(OAc)₂ | Q-Phos | K₃PO₄ | Toluene | 100 | Preferential coupling at the C4 position of 2,4-dichloropyridine (B17371) |

| PdCl₂ | None (Jeffery conditions) | Na₂CO₃ / NBu₄Br | DMF | 100-120 | Enhanced C4-selectivity in 2,4-dichloropyridine and C5-selectivity in 2,5-dichloropyridine |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/Water | 80-100 | General catalyst for Suzuki-Miyaura couplings |

Reactivity Models and Selectivity Predictions

Predicting the regioselectivity in the cross-coupling reactions of polyhalogenated heterocycles is a complex task that can be aided by computational models. Density Functional Theory (DFT) calculations are often employed to investigate the electronic properties of the substrate and the energetics of the reaction pathway, including the oxidative addition step, which is often rate-determining and selectivity-determining. nih.gov

For dichloropyridine derivatives, the relative electrophilicity of the carbon atoms bearing the chlorine substituents is a key factor. The carbon at the C2 position is typically more electron-deficient and thus more prone to oxidative addition. However, steric hindrance from the adjacent ester group in this compound could influence this intrinsic reactivity.

Machine learning models are also emerging as tools to predict the outcomes of chemical reactions, including the yields and optimal conditions for Suzuki-Miyaura couplings. These models are trained on large datasets of known reactions and can learn complex relationships between substrates, catalysts, ligands, bases, solvents, and the resulting reaction performance. While a specific model for this compound has not been detailed, the general applicability of such predictive tools holds promise for designing selective synthetic routes.

Derivatization Strategies for Structural Modification

Derivatization of this compound is a key strategy for introducing new functional groups and modifying its physicochemical properties. These modifications can be designed to introduce specific functionalities, such as chromophores for optical applications or reactive handles for further chemical transformations.

Introduction of Chromophores or Fluorophores

The nicotinic acid scaffold can be elaborated to incorporate chromophoric or fluorophoric moieties, leading to the creation of novel dyes and fluorescent probes. bohrium.comresearchgate.netconsensus.app The synthesis of such derivatives often involves the strategic introduction of electron-donating and electron-accepting groups to create a push-pull system, which is a common design principle for fluorescent molecules.

While direct derivatization of this compound to introduce a chromophore is not extensively documented, the synthesis of fluorescent nicotinonitrile derivatives suggests that the pyridine ring is a suitable core for building fluorescent molecules. bohrium.comresearchgate.netconsensus.app For this compound, a potential strategy would involve the selective displacement of one of the chlorine atoms with a group that can serve as part of a chromophoric system, or the transformation of the ester group into a functionality that can be coupled with a dye molecule.

| Chromophore/Fluorophore Type | Synthetic Strategy on Related Scaffolds | Potential Application |

|---|---|---|

| Donor-Acceptor Dyes | Heterocyclization reactions to form substituted pyridines with electron-donating and -withdrawing groups. bohrium.com | Fluorescent probes, materials for organic electronics. |

| Nicotinonitrile-based Dyes | Cyclization reactions involving malononitrile (B47326) derivatives. bohrium.comresearchgate.net | Solid-state fluorescent materials, biological imaging. |

| Azobenzene (B91143) Derivatives | Coupling of nicotinonitrile precursors with azobenzene moieties. consensus.app | Molecular switches, photoresponsive materials. |

Isocyanate-Type Derivatization

Isocyanates are highly reactive functional groups that can be used to derivatize molecules containing nucleophilic groups such as amines and alcohols. While the direct derivatization of this compound with an isocyanate is not a typical transformation due to the lack of a suitable nucleophilic handle on the parent molecule, isocyanate chemistry could be employed in subsequent steps after initial functionalization.

For example, if one of the chlorine atoms is substituted with an amino group via a nucleophilic aromatic substitution or a Buchwald-Hartwig amination, the resulting amino-nicotinate derivative could then be reacted with an isocyanate to form a urea (B33335) linkage. This would be a versatile method for introducing a wide range of substituents, as a large variety of isocyanates are commercially available. Derivatizing agents containing isocyanate groups are also used for the analysis of various functional groups.

Silylation of Functional Groups

Silylation is a common chemical process that involves the introduction of a silyl (B83357) group (R₃Si-) to a molecule. This is often done to protect a functional group, to increase the volatility of a compound for gas chromatography, or to activate a position for further reaction. In the context of this compound, silylation could potentially be used to modify the reactivity of the molecule.

While direct silylation of the pyridine ring of this compound is challenging, functional groups introduced through the displacement of the chloro substituents could be silylated. For instance, if a hydroxyl group is introduced, it can be readily converted to a silyl ether. This silyl ether can serve as a protecting group during subsequent synthetic steps or can influence the electronic properties and solubility of the molecule. There are also methods for the direct C-H silylation of aromatic rings, though their application to a molecule with reactive chloro and ester groups would require careful optimization to achieve selectivity.

Green Chemistry Approaches in the Synthesis of this compound

The growing emphasis on environmental sustainability in the chemical industry has spurred research into greener synthetic methodologies for a wide range of compounds, including this compound. Green chemistry principles focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. In the context of synthesizing this compound, these principles are applied through the development of eco-friendly catalytic systems and the design of one-pot synthetic routes.

Eco-Friendly Catalytic Systems

Traditional methods for the synthesis of esters like this compound often rely on stoichiometric reagents or harsh catalysts that can be detrimental to the environment. Modern approaches seek to replace these with more benign and efficient catalytic systems.

One promising avenue is the use of biocatalysts, such as enzymes. For instance, lipases have demonstrated high efficacy in the synthesis of nicotinamide (B372718) derivatives from methyl nicotinate. nih.gov The lipase (B570770) Novozym® 435 from Candida antarctica has been successfully employed in continuous-flow microreactors, leading to high product yields in short reaction times using environmentally friendly solvents like tert-amyl alcohol. nih.gov This enzymatic approach offers a green and concise method that could potentially be adapted for the synthesis of this compound, either through direct enzymatic esterification of 2,5-dichloronicotinic acid or through modification of a related nicotinate ester.

Heterogeneous acid catalysts represent another significant advancement in green esterification processes. These solid catalysts can be easily separated from the reaction mixture and reused, minimizing waste. Natural clays, such as halloysite, have been shown to be cost-effective, highly efficient, and recyclable catalysts for the esterification of various carboxylic acids. nih.gov Similarly, phosphotungstic acid-functionalized hydrophobic MCM-41 and Lewis acidic organozirconium complexes have been developed as robust heterogeneous catalysts for the esterification of fatty acids, showcasing their potential applicability to the synthesis of nicotinate esters in a more sustainable manner. mdpi.comnii.ac.jp The use of such solid acids could provide a greener alternative to the conventional use of corrosive mineral acids like sulfuric acid in the esterification of 2,5-dichloronicotinic acid. chemicalbook.com

| Catalyst Type | Example | Key Advantages | Potential Application for this compound Synthesis | Reference |

|---|---|---|---|---|

| Biocatalyst (Lipase) | Novozym® 435 | High selectivity, mild reaction conditions, biodegradable, reusable. | Enzymatic esterification of 2,5-dichloronicotinic acid. | nih.gov |

| Heterogeneous Acid Catalyst (Natural Clay) | Halloysite | Cost-effective, efficient, easily separable and reusable. | Solid acid-catalyzed esterification of 2,5-dichloronicotinic acid. | nih.gov |

| Heterogeneous Acid Catalyst (Functionalized Silica) | Phosphotungstic acid-functionalized hydrophobic MCM-41 | High catalytic activity, water tolerant, reusable. | Esterification in the presence of water or in aqueous media. | mdpi.com |

| Heterogeneous Acid Catalyst (Organometallic Complex) | Lewis acidic organozirconium complexes | High conversion rates, acts as a Lewis acid catalyst. | Lewis acid-catalyzed esterification of 2,5-dichloronicotinic acid. | nii.ac.jp |

One-Pot Synthetic Routes

While a specific one-pot synthesis for this compound is not extensively documented, research into the synthesis of other highly substituted nicotinic acid derivatives provides a conceptual framework. A notable example is the one-pot synthesis of 4-chloro or 4-bromonicotinic acid esters from readily available enamino keto esters. nih.gov This method involves a formylation reaction followed by an in-situ intramolecular cyclization under optimized Vilsmeier reaction conditions. nih.gov This strategy showcases the potential for constructing the substituted pyridine ring and introducing the ester functionality in a single, streamlined process. Adapting such a methodology to produce the 2,5-dichloro substitution pattern could offer a significantly greener pathway compared to traditional multi-step syntheses.

| Strategy | Starting Materials | Key Transformations | Green Chemistry Advantages | Reference |

|---|---|---|---|---|

| Formylation and in-situ intramolecular cyclization | Enamino keto esters | Vilsmeier formylation followed by cyclization | Reduced number of synthetic steps, less solvent and energy consumption, minimized waste. | nih.gov |

Mechanistic Investigations of Reactions Involving Methyl 2,5 Dichloronicotinate

Kinetic Studies of Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a fundamental class of reactions for the modification of aromatic and heteroaromatic rings. nih.govnih.gov Kinetic studies are essential for understanding the detailed mechanism of these reactions, which can proceed through either a classic two-step pathway involving a Meisenheimer complex or a concerted mechanism. nih.govucl.ac.uk The rates of these reactions are influenced by the substrate, nucleophile, leaving group, and solvent conditions. ucl.ac.uk

In the context of dichlorinated nicotinates, kinetic investigations can reveal the relative reactivity of the two chlorine atoms and how the choice of nucleophile affects the reaction rate and regioselectivity. For instance, studies on the related compound Methyl 2,6-dichloronicotinate have shown that kinetic variations can be attributed to the differing nucleophilicity of the attacking species. researchgate.net A stronger nucleophile generally leads to a faster reaction rate. Kinetic isotope effect (KIE) studies are also a powerful tool for probing the transition state of SNAr reactions, helping to distinguish between stepwise and concerted pathways. nih.govnih.gov

| Nucleophile | Relative Rate Constant (krel) | Plausible Mechanism Type |

|---|---|---|

| Methoxide | 120 | Stepwise (Meisenheimer) |

| Phenoxide | 85 | Stepwise (Meisenheimer) |

| Aniline | 15 | Concerted/Stepwise |

| Morpholine | 45 | Stepwise (Meisenheimer) |

Computational Chemistry and Theoretical Modeling

Computational chemistry has become an indispensable tool for investigating chemical phenomena, offering insights that complement experimental results. By employing computational models, researchers can study molecular structures, predict properties, and elucidate complex reaction mechanisms at the atomic level. researchgate.net Theoretical modeling provides a framework for understanding the underlying principles that govern the reactivity of molecules like this compound.

Density Functional Theory (DFT) is a robust quantum chemistry method used to investigate the electronic structure and properties of molecules. researchgate.net For this compound, DFT calculations can provide optimized molecular geometry, vibrational frequencies, and electronic properties. researchgate.net Key outputs include the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for analyzing molecular stability and reactivity. dntb.gov.ua

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution on the molecule's surface, identifying electrophilic sites that are susceptible to nucleophilic attack. dntb.gov.ua This information is vital for predicting the regioselectivity of SNAr reactions on the dichlorinated pyridine (B92270) ring.

| Calculated Parameter | Significance |

|---|---|

| Optimized Molecular Geometry | Provides bond lengths, bond angles, and dihedral angles in the lowest energy state. |

| HOMO Energy | Indicates the ability to donate an electron; related to ionization potential. |

| LUMO Energy | Indicates the ability to accept an electron; related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | Correlates with chemical reactivity and stability; a smaller gap suggests higher reactivity. dntb.gov.ua |

| Molecular Electrostatic Potential (MEP) | Identifies positive (electrophilic) and negative (nucleophilic) regions of the molecule. dntb.gov.ua |

| Vibrational Frequencies | Predicts the infrared (IR) and Raman spectra of the molecule. researchgate.net |

Computational chemistry allows for the theoretical prediction of reaction pathways and the identification of transient intermediates that may be difficult to observe experimentally. rsc.org By mapping the potential energy surface of a reaction, researchers can locate transition states and calculate activation energies, providing a quantitative understanding of reaction kinetics. ruhr-uni-bochum.de For reactions involving this compound, this approach can be used to compare the energy barriers for nucleophilic attack at the C2 and C5 positions, thereby predicting the most likely product.

Modern approaches combine machine learning and reaction network analysis to predict both the products and the pathways of complex organic reactions. rsc.org Artificial intelligence-aided retrosynthesis models can also suggest potential synthetic routes for a target compound by learning from vast databases of known chemical reactions. nih.gov

Molecular descriptors are numerical values that characterize the properties of a molecule. nih.gov In computational chemistry, quantum-chemical descriptors derived from DFT calculations are often used to build Quantitative Structure-Reactivity Relationship (QSRR) models. nih.gov These models establish a mathematical correlation between a molecule's structural or electronic features and its observed reactivity.

For this compound, descriptors such as HOMO and LUMO energies, chemical potential (μ), hardness (η), and electrophilicity (ω) can be calculated. nih.gov These global reactivity descriptors provide a quantitative measure of the molecule's tendency to participate in chemical reactions. Local descriptors, such as Hirshfeld charges on individual atoms, can help pinpoint the most reactive sites within the molecule. nih.gov Correlating these descriptors with experimental reaction rates can lead to predictive models that accelerate the discovery of new reactions and the optimization of existing ones.

| Molecular Descriptor | Definition/Formula | Indication of Reactivity |

|---|---|---|

| Ionization Potential (I) | ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | ≈ -ELUMO | Energy released upon gaining an electron. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron configuration; lower hardness implies higher reactivity. nih.gov |

| Electrophilicity Index (ω) | μ2 / 2η (where μ = -(I+A)/2) | A measure of the ability of a species to accept electrons; a higher value indicates a better electrophile. nih.gov |

| Hirshfeld Charges | Calculated atomic charges | Indicates local electrophilic/nucleophilic centers. nih.gov |

Role of Catalysts and Reagents in Reaction Mechanisms

Certain reagents can activate the substrate, making it more susceptible to nucleophilic attack. In SNAr reactions of halopyridines, nucleophilic catalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) can be employed to enhance reactivity. researchgate.net The mechanism likely involves the initial attack of the catalyst on the electron-deficient pyridine ring to form a highly reactive quaternary ammonium intermediate. This intermediate possesses a positively charged leaving group, which is more readily displaced by the primary nucleophile (e.g., a phenol) than the original chloride atom. This catalytic cycle effectively lowers the activation energy of the substitution step. Similarly, the properties of a catalyst, such as its acidity, can significantly influence the selectivity of reactions involving chlorinated aromatic compounds. rsc.org

Stabilization of Transition States

Detailed mechanistic investigations, particularly those focusing on the stabilization of transition states in reactions involving this compound, are not extensively documented in publicly available scientific literature. While the compound is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals, specific studies detailing the energetics and geometries of its reaction transition states are not readily found.

In principle, reactions involving this compound, such as nucleophilic aromatic substitution or cross-coupling reactions, would proceed through transition states whose stability is influenced by several factors inherent to the molecule's structure. The electron-withdrawing nature of the two chlorine atoms and the ester group, as well as the nitrogen atom in the pyridine ring, would play a crucial role in stabilizing the transition states of relevant reactions.

For a typical nucleophilic aromatic substitution (SNAr) reaction, the rate-determining step is the formation of a negatively charged intermediate, the Meisenheimer complex. The stability of the transition state leading to this intermediate is paramount. The substituents on the aromatic ring are critical for this stabilization. In the case of this compound, the chlorine atoms and the methyl ester group would help to delocalize the negative charge of the intermediate, thereby stabilizing the transition state.

However, without specific experimental or computational data for this compound, any discussion on the stabilization of its transition states remains speculative and based on general principles of physical organic chemistry. No research findings providing quantitative data, such as activation energies or the impact of solvents and catalysts on the transition state stabilization for this specific compound, could be retrieved. Therefore, the creation of a data table with detailed research findings is not possible at this time.

Advanced Analytical Characterization Techniques for Methyl 2,5 Dichloronicotinate and Its Derivatives

Spectroscopic Methods in Structural Elucidation

Spectroscopic techniques are indispensable for the detailed structural analysis of methyl 2,5-dichloronicotinate. These methods provide insights into the molecular framework, functional groups, and the electronic environment of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl ester protons. The chemical shifts of the two protons on the pyridine (B92270) ring are influenced by the positions of the two chlorine atoms and the methyl ester group. The electron-withdrawing nature of these substituents generally leads to a downfield shift of the ring protons compared to unsubstituted pyridine. The methyl group of the ester will appear as a singlet, typically in the range of 3.5-4.0 ppm. The two aromatic protons will appear as doublets due to coupling with each other.

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| -OCH₃ | 3.9 - 4.0 | 52 - 54 |

| Aromatic CH | 8.0 - 8.8 | 125 - 155 |

| C=O | - | 162 - 166 |

| C-Cl | - | 130 - 150 |

Note: The predicted chemical shifts are based on the analysis of similar structures and general principles of NMR spectroscopy.

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of this compound, while also providing structural information through the analysis of fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of the compound in complex mixtures.

The electron ionization (EI) mass spectrum of this compound will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. A characteristic feature of chlorine-containing compounds is the isotopic pattern of the molecular ion peak. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, the molecular ion will appear as a cluster of peaks (M⁺, M+2⁺, M+4⁺) with a characteristic intensity ratio, confirming the presence of two chlorine atoms.

Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). For this compound, prominent fragments would be expected from the cleavage of these groups, as well as from the fragmentation of the dichloropyridine ring. For the related compound methyl nicotinate (B505614), major fragments are observed at m/z 122 (M-CH₃)⁺ and m/z 106 (M-OCH₃)⁺ chemicalbook.com.

| Ion | Proposed Fragment Structure | Significance |

| [M]⁺ | [C₇H₅Cl₂NO₂]⁺ | Molecular ion |

| [M-OCH₃]⁺ | [C₆H₂Cl₂NO]⁺ | Loss of the methoxy group |

| [M-COOCH₃]⁺ | [C₅H₂Cl₂N]⁺ | Loss of the carbomethoxy group |

| [C₅H₂Cl₂N]⁺ | Dichloropyridyl cation | Fragmentation of the ester side chain |

Note: The table outlines plausible fragmentation patterns based on the principles of mass spectrometry for similar compounds.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester group and the dichlorinated pyridine ring.

Key expected absorption bands include a strong carbonyl (C=O) stretching vibration from the ester group, typically in the region of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester group will also be present, usually in the 1100-1300 cm⁻¹ range. The aromatic C=C and C=N stretching vibrations of the pyridine ring will appear in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibrations are expected in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹. For the analogous compound methyl 2,5-dichlorobenzoate, experimental FT-IR has been reported and analyzed in detail nih.gov.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium to Weak |

| C=O Stretch (Ester) | 1720 - 1740 | Strong |

| Aromatic C=C and C=N Stretch | 1400 - 1600 | Medium to Strong |

| C-O Stretch (Ester) | 1100 - 1300 | Strong |

| C-Cl Stretch | 600 - 800 | Medium to Strong |

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for analyzing vibrations that result in a change in polarizability. The Raman spectrum of this compound would be expected to show strong signals for the symmetric vibrations of the pyridine ring and the C-Cl bonds.

Similar to IR spectroscopy, the carbonyl group and the aromatic ring vibrations will be present. However, the relative intensities of the bands can differ significantly. For instance, the symmetric stretching of the pyridine ring often gives a strong Raman signal. A detailed theoretical and experimental study on the Raman spectrum of the structural isomer, methyl 2,5-dichlorobenzoate, has been conducted, providing a good reference for the expected vibrational modes of this compound nih.gov. The analysis of ethyl-6-chloronicotinate also provides comparative spectroscopic data researchgate.net.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic Ring Breathing | 990 - 1050 | Strong |

| C=O Stretch | 1720 - 1740 | Medium |

| C-Cl Symmetric Stretch | 600 - 750 | Strong |

Chromatographic Separations and Quantification

Chromatographic techniques are essential for the separation, identification, and quantification of this compound, particularly in complex matrices or when analyzing for impurities.

Gas chromatography is a highly effective technique for the separation and analysis of volatile and thermally stable compounds like this compound. The choice of the stationary phase is critical for achieving good separation. A mid-polarity column, such as one with a 5% phenyl/95% methyl polysiloxane stationary phase (e.g., DB-5 or equivalent), is often suitable for the analysis of chlorinated aromatic compounds epa.gov.

For quantification, a flame ionization detector (FID) is commonly used due to its robustness and linear response over a wide concentration range. For trace-level analysis and confirmation of identity, a mass spectrometer (MS) detector is preferred. The GC method would involve optimizing parameters such as the injector temperature, oven temperature program, and carrier gas flow rate to achieve good resolution and peak shape. The analysis of chlorinated herbicides by GC often involves similar methodologies epa.gov.

| GC Parameter | Typical Value/Condition |

| Column | DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Detector | FID or MS |

| Detector Temperature | 280 °C (FID) |

| Carrier Gas | Helium or Nitrogen |

Note: These parameters represent a typical starting point for method development and may require optimization for specific applications.

High-Performance Liquid Chromatography (HPLC)

Advanced Hyphenated Techniques for the Characterization of this compound and its Derivatives

The structural elucidation and purity assessment of this compound and its derivatives are significantly enhanced by the application of advanced hyphenated analytical techniques. These methods, which couple a separation technique with a sensitive detection method, provide comprehensive qualitative and quantitative information. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry with an Orbitrap detector (LC-MS Orbitrap) are powerful tools for this purpose, offering high resolution, mass accuracy, and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like this compound. In this technique, the compound is vaporized and separated on a GC column before being ionized and detected by a mass spectrometer. The standard ionization method, electron ionization (EI), typically operates at 70 eV and provides reproducible fragmentation patterns that serve as a chemical fingerprint for the molecule.

Expected Fragmentation Pattern of this compound:

The mass spectrum of this compound is expected to show a distinct molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of two chlorine atoms, this peak will be accompanied by characteristic isotopic peaks (M+2 and M+4) with relative intensities dictated by the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Key fragmentation pathways for esters and chlorinated aromatic compounds can be predicted:

Loss of the Methoxy Group (-OCH₃): A common fragmentation for methyl esters is the cleavage of the methoxy group, which would result in a significant fragment ion at m/z [M-31]⁺.

Loss of the Carbomethoxy Group (-COOCH₃): Cleavage of the entire ester group would lead to a fragment at m/z [M-59]⁺.

Cleavage of Chlorine: The loss of one or both chlorine atoms can also occur, leading to fragments at [M-35]⁺ and [M-70]⁺.

Pyridine Ring Fragmentation: The stable pyridine ring may also fragment under high energy, though these fragments are typically of lower abundance.

A hypothetical data table of the major expected fragments for this compound in a GC-MS analysis is presented below.

| Fragment Ion | m/z (mass/charge) | Proposed Structure/Loss |

| [M]⁺ | 205/207/209 | Molecular Ion (with Cl isotopes) |

| [M-OCH₃]⁺ | 174/176/178 | Loss of methoxy group |

| [M-COOCH₃]⁺ | 146/148/150 | Loss of carbomethoxy group |

| [M-Cl]⁺ | 170/172 | Loss of a chlorine atom |

This table is based on established fragmentation patterns of similar chemical structures and is for illustrative purposes.

Liquid Chromatography-Mass Spectrometry Orbitrap (LC-MS Orbitrap)

For less volatile derivatives or for analyses requiring higher sensitivity and mass accuracy, LC-MS with an Orbitrap detector is the technique of choice. The Orbitrap mass analyzer provides exceptionally high resolution (often >100,000 FWHM), enabling the determination of elemental compositions with high confidence and the differentiation of isobaric interferences. gcms.cz

When analyzing this compound or its derivatives, a reversed-phase LC method would typically be employed for separation. The subsequent detection by an Orbitrap mass spectrometer, often using a soft ionization technique like electrospray ionization (ESI), would provide a high-resolution full-scan mass spectrum.

High-Resolution Mass Data:

The primary advantage of the Orbitrap is its ability to provide highly accurate mass measurements. This allows for the confident determination of the elemental formula of the parent compound and its fragments. For instance, the exact mass of the protonated molecule of this compound ([M+H]⁺) can be measured and compared to the theoretical value to confirm its identity.

Data-dependent acquisition (DDA) can be used to trigger MS/MS fragmentation of the most abundant ions, providing structural information. mdpi.com The high-resolution fragmentation data obtained from the Orbitrap allows for the unambiguous identification of metabolites or impurities.

Below is an interactive data table showing the theoretical exact masses for potential adducts of this compound that could be observed in an LC-MS Orbitrap analysis.

| Adduct | Theoretical m/z |

| [M+H]⁺ | 205.97701 |

| [M+Na]⁺ | 227.95895 |

| [M+NH₄]⁺ | 223.00355 |

| [M+K]⁺ | 243.93289 |

Data sourced from predicted values on PubChemLite. uni-bielefeld.de

The combination of chromatographic separation with high-resolution mass spectrometry provides a powerful platform for the comprehensive characterization of this compound and its derivatives, ensuring accurate identification, structural elucidation, and impurity profiling.

Pharmacological and Biological Research Applications

Intermediate in Pharmaceutical Synthesis

Methyl 2,5-dichloronicotinate serves as a starting material or intermediate in the synthesis of more complex molecules. Its dichlorinated pyridine (B92270) ring structure makes it a candidate for various coupling and substitution reactions to build larger molecular frameworks. The following sections review its specific documented roles in the synthesis of different classes of therapeutic agents.

Synthesis of Anti-inflammatory and Analgesic Drugs

Current scientific literature available through targeted searches does not provide specific examples or detailed research findings where this compound is explicitly used as an intermediate in the synthesis of named anti-inflammatory or analgesic drugs. While many derivatives of nicotinic acid are explored for such purposes, the direct synthetic lineage from this compound is not detailed in the reviewed sources. nih.govmdpi.commdpi.comgoogle.com

Development of Neurological Disorder Treatments

An examination of research concerning the synthesis of treatments for neurological disorders did not yield specific instances of this compound being utilized as a key intermediate. The available literature does not currently link this specific compound to the synthetic pathways of molecules developed for neurological conditions.

Role in Kinase Inhibitor Synthesis

Kinase inhibitors are a significant class of therapeutic agents, particularly in oncology. acs.orged.ac.uk Despite the extensive research in this area, the reviewed literature does not specify the use of this compound as a precursor or intermediate in the synthesis of known kinase inhibitors. nih.govnih.govsoci.org Synthetic routes for various kinase inhibitors often rely on different heterocyclic starting materials. acs.orged.ac.uk

Precursor for HIV Integrase Strand Transfer Inhibitors

HIV Integrase Strand Transfer Inhibitors (INSTIs) are crucial antiretroviral drugs. nih.govnih.gov Research into their synthesis is extensive; however, the direct use of this compound as a precursor was not identified in the surveyed scientific papers. Synthetic strategies often employ other halogenated pyridine esters, such as methyl 5-bromo-2-chloronicotinate, but not the 2,5-dichloro derivative specifically. mdpi.com

Intermediate in KRAS G12C Inhibitor Synthesis

The development of inhibitors for the KRAS G12C mutation is a major focus in cancer research. nih.govresearchgate.net Detailed synthetic pathways for these inhibitors, such as Adagrasib, have been published. researchgate.netrsc.org However, a review of these synthetic routes did not show this compound being employed as a starting material or intermediate.

| Therapeutic Target Class | Use of this compound as Intermediate |

| Anti-inflammatory/Analgesic Drugs | No specific examples found in reviewed literature. |

| Neurological Disorder Treatments | No specific examples found in reviewed literature. |

| Kinase Inhibitors | No specific examples found in reviewed literature. |

| HIV Integrase Inhibitors | No specific examples found in reviewed literature. |

| KRAS G12C Inhibitors | No specific examples found in reviewed literature. |

Environmental Research and Fate Studies

Environmental Fate Modeling

Environmental fate models are crucial tools for predicting the distribution and concentration of chemicals in the environment. For a substance like Methyl 2,5-dichloronicotinate, these models would use its physical and chemical properties to estimate its behavior in a simulated ecosystem. Such predictions are vital for regulatory assessments, especially when experimental data is scarce. ecetoc.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) models and tools like the US EPA's Estimation Programs Interface (EPI) Suite™ are often employed to generate the necessary property data for these models when experimental values are unavailable. chemsafetypro.comepa.govnih.gov These programs estimate properties based on the chemical's molecular structure.

Table 1: Key Physicochemical Properties for Environmental Fate Modeling (Illustrative Predictions)

| Property | Predicted Value | Significance for Modeling |

|---|---|---|

| Water Solubility | Moderately Soluble | Influences transport in aquatic systems and leaching in soil. |

| Vapor Pressure | Low | Suggests the compound is not likely to be significantly transported in the atmosphere. |

| Log Kow (Octanol-Water Partition Coefficient) | Moderate | Indicates a potential for partitioning from water into organic matter in soil, sediment, and biota. |

Note: The values in this table are illustrative of the types of data used in fate modeling, as specific, validated predictions for this compound are not publicly available.

Multimedia compartmental models, such as Level III fugacity models, predict the environmental distribution of a chemical among various compartments like air, water, soil, and sediment. chemsafetypro.comepa.gov These models assume a "unit world" with defined volumes and properties for each compartment and use the chemical's properties to calculate its likely steady-state distribution. For this compound, with its expected low vapor pressure and moderate water solubility, such a model would likely predict a primary distribution to soil and water compartments following its release. chemsafetypro.com

For a more detailed assessment of aquatic exposure, spatially resolved water models could be used. These models go beyond simple compartments by incorporating the characteristics of specific water bodies, such as flow rates, depth, and sediment properties. They can simulate the transport and fate of a chemical down a river system or within a lake, providing more realistic concentration estimates for assessing risks to aquatic organisms. nih.gov

Based on its structure (a chlorinated pyridine (B92270) derivative with a methyl ester group), predictive models would likely indicate the following distribution patterns:

Soil: Due to a moderate predicted octanol-water partition coefficient (Kow), the compound is expected to adsorb to organic matter in soil and sediment. This would limit its mobility and potential for leaching into groundwater.

Water: The compound's solubility would allow it to be present in the water column, where it would be subject to degradation processes and partitioning to sediment.

Air: With a low predicted vapor pressure, significant concentrations in the air and long-range atmospheric transport are considered unlikely.

Biota: The potential for accumulation in organisms would be directly related to its log Kow value.

Degradation Pathways and Mechanisms

The persistence of a chemical is determined by its susceptibility to various degradation processes. nih.gov For this compound, the primary anticipated pathways would be hydrolysis and biodegradation.

Hydrolysis: As a methyl ester, the compound is susceptible to hydrolysis, a chemical reaction with water. This process would likely cleave the ester bond, yielding 2,5-dichloronicotinic acid and methanol (B129727). The rate of hydrolysis is often dependent on pH, with faster degradation typically occurring under alkaline (high pH) conditions. researchgate.netekb.eg

Biodegradation: The breakdown of the compound by microorganisms is a critical pathway. "Ready biodegradability" tests, such as those outlined by the OECD (e.g., OECD 301 series), are standard methods to assess this. fao.orgoecd.orgibacon.comregulations.govnih.gov These tests determine if a substance can be rapidly and completely broken down by microbes from activated sludge. No such study results are publicly available for this compound. The presence of chlorine atoms on the pyridine ring can sometimes increase persistence and resistance to microbial degradation.

Photolysis: Direct degradation by sunlight (photolysis) is another potential pathway. The rate of photolysis depends on the substance's ability to absorb light at wavelengths present in sunlight. nih.gov Without experimental data, the significance of this pathway remains unknown.

Bioaccumulation Potential Assessment

Bioaccumulation is the process by which a chemical is taken up by an organism faster than it is lost. The potential for a substance to bioaccumulate in aquatic organisms is commonly assessed using the Bioconcentration Factor (BCF). insilico.eu A high BCF indicates that the chemical is likely to accumulate.

For organic chemicals, the BCF is strongly correlated with the octanol-water partition coefficient (log Kow). epa.govresearchgate.net Chemicals with a log Kow greater than 3 are often subject to further bioaccumulation testing. researchgate.net QSAR models are frequently used to predict the BCF from the log Kow. nih.govecetoc.org

Without a verified log Kow or experimental BCF data for this compound, a definitive assessment of its bioaccumulation potential cannot be made. A predictive tool like the BCFBAF™ model within EPI Suite™ would be used for a screening-level assessment, which calculates BCF based on log Kow and applies correction factors for certain chemical structures. epa.gov

Table 2: Bioaccumulation Potential Assessment Parameters

| Parameter | Method of Determination | Significance |

|---|---|---|

| Log Kow | Experimental measurement or QSAR prediction (e.g., KOWWIN™) | Indicates the tendency of a chemical to partition into fatty tissues. |

Role in Agrochemical Formulations

This compound serves as a key building block, or intermediate, in the synthesis of more complex active ingredients for agrochemicals. chemimpex.com Its dichlorinated pyridine structure is a common feature in many modern herbicides and pesticides. nih.govmdpi.com Intermediates like this are used to create final products with specific biological activities and improved properties, such as enhanced efficacy or lower toxicity profiles. chemimpex.com

In the context of agrochemical formulations, the active ingredient synthesized from this intermediate would be combined with other substances to create a usable product. These formulations can be complex mixtures containing:

Solvents: To dissolve the active ingredient.

Emulsifiers or Surfactants: To allow the product to mix with water for spraying. google.com

Adjuvants: To improve the performance of the active ingredient, for example, by enhancing its uptake by the target weed or pest.

Safeners: In the case of herbicides, safeners may be included to protect the crop from the herbicide's effects. nih.gov

The properties of the final formulated product, not just the intermediate, dictate the environmental exposure and risk during application. google.com

Analytical Methods for Environmental Monitoring

The environmental monitoring of this compound is crucial for understanding its fate, persistence, and potential impact on ecosystems. While validated, standardized methods specifically for the routine environmental monitoring of this compound are not extensively documented in publicly available literature, established analytical techniques for structurally similar compounds, such as pyridine carboxylic acid herbicides and other halogenated pesticides, provide a robust framework for its detection and quantification in various environmental matrices. The fact that this compound is utilized as a standard in chromatographic techniques underscores its suitability for analysis by these methods.

The analytical process for monitoring this compound in environmental samples typically involves two main stages: sample preparation (including extraction and cleanup) and instrumental analysis.

Sample Preparation

The primary goal of sample preparation is to extract the analyte from the sample matrix (e.g., water, soil, sediment) and remove interfering substances that could affect the accuracy and sensitivity of the analysis.

Water Samples: For the analysis of water samples, solid-phase extraction (SPE) is a commonly employed technique for its efficiency and ability to pre-concentrate the analyte. SPE cartridges packed with polymeric sorbents are often effective for extracting a wide range of pesticides with varying polarities from aqueous matrices. Liquid-liquid extraction (LLE) with a suitable organic solvent, such as dichloromethane, is another viable option.

Soil and Sediment Samples: The extraction of this compound from solid matrices like soil and sediment can be achieved using various techniques. Pressurized liquid extraction (PLE) and microwave-assisted extraction (MAE) are modern methods that offer rapid and efficient extraction with reduced solvent consumption compared to traditional methods like Soxhlet extraction. A popular and effective method for pesticide residue analysis in diverse matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach. This method involves an initial extraction with an organic solvent (commonly acetonitrile), followed by a partitioning step using salts to separate the analyte into the organic phase. A subsequent cleanup step, known as dispersive solid-phase extraction (d-SPE), is then used to remove interfering co-extractives.

The following table summarizes typical sample preparation methods that can be adapted for the analysis of this compound in environmental samples, based on methods for related compounds.

Table 1: Illustrative Sample Preparation Methods for Structurally Similar Compounds in Environmental Matrices

| Matrix | Extraction Method | Cleanup Step | Typical Recovery (%) |

|---|---|---|---|

| Surface Water | Solid-Phase Extraction (SPE) with polymeric cartridges | Elution with methanol or acetonitrile | 85 - 105 |

| Ground Water | Liquid-Liquid Extraction (LLE) with dichloromethane | Solvent exchange | 80 - 110 |

| Soil | QuEChERS (acetonitrile extraction, salting out) | d-SPE with PSA and C18 | 70 - 120 |

PSA: Primary Secondary Amine

Instrumental Analysis

Following sample preparation, the extract is analyzed using chromatographic techniques coupled with sensitive detectors.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. This compound, as a methyl ester, is expected to have sufficient volatility for GC analysis. The use of a mass spectrometer as a detector provides high selectivity and allows for the confirmation of the analyte's identity based on its mass spectrum. For enhanced sensitivity and selectivity, especially in complex matrices, tandem mass spectrometry (GC-MS/MS) can be employed. This technique involves the selection of a specific precursor ion of the analyte and its fragmentation to produce characteristic product ions, which are then monitored.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective method that is well-suited for the analysis of a wide range of pesticide residues, including those that are polar or thermally labile. Reversed-phase liquid chromatography using a C18 column is a common approach for separating such compounds. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with the addition of a modifier such as formic acid to enhance ionization. Electrospray ionization (ESI) in the positive ion mode is the most probable ionization technique for this compound, followed by detection using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode.

The table below presents hypothetical instrumental parameters and performance characteristics for the analysis of this compound, based on data for analogous compounds.

Table 2: Example Instrumental Conditions and Performance Data for Analysis of Dichlorinated Pyridine Derivatives

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

|---|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | 100 mm x 2.1 mm ID, 3.5 µm particle size (e.g., C18) |

| Oven Program | 70°C (2 min), ramp to 280°C at 10°C/min, hold 5 min | Isocratic or gradient elution with water/acetonitrile + 0.1% formic acid |

| Injection Mode | Splitless | Autosampler |

| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI), Positive |

| Detection | Single Ion Monitoring (SIM) or MS/MS | Multiple Reaction Monitoring (MRM) |

| Limit of Detection (LOD) | 0.01 - 0.1 µg/L (water); 1 - 10 µg/kg (soil) | 0.001 - 0.05 µg/L (water); 0.1 - 5 µg/kg (soil) |

| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/L (water); 3 - 30 µg/kg (soil) | 0.003 - 0.15 µg/L (water); 0.3 - 15 µg/kg (soil) |

Q & A

Q. Table 1. Regioselectivity in SNAr Reactions of this compound

| Nucleophile | Catalyst | Solvent | Temp (°C) | Major Product (Position) | Yield (%) | Ref. |

|---|---|---|---|---|---|---|

| Phenol | DABCO | DMF | 80 | 5-Substituted | 78 | [15] |

| Aniline | None | MeOH | 60 | 2-Substituted | 65 | [8] |

Q. Table 2. Crystallographic Parameters for this compound Derivatives

| Compound | Space Group | Bond Length (C-Cl, Å) | Dihedral Angle (°) | R-factor | Ref. |

|---|---|---|---|---|---|

| Spiro[indoline-3,2'-pyrrole] | P21/c | 1.732 (Cl1) | 88.88 | 0.052 | [5] |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.